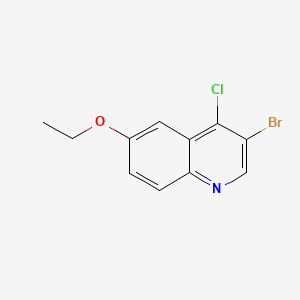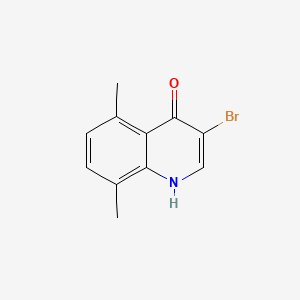
3-Bromo-4-chloro-6-ethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .
Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
3-Bromo-4-chloro-6-ethoxyquinoline: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its structure serves as a key intermediate in the creation of quinoline-based drugs, which are known for their antimalarial, antibacterial, and antifungal properties. The compound’s halogenated nature allows for further functionalization, making it valuable in the development of novel pharmaceuticals .
Material Science: Organic Electronics
In material science, particularly in the field of organic electronics, 3-Bromo-4-chloro-6-ethoxyquinoline can be employed in the synthesis of organic semiconductors. These semiconductors are used in the production of light-emitting diodes (OLEDs), photovoltaic cells, and transistors. The compound’s ability to undergo various chemical reactions makes it suitable for tuning the electronic properties of materials .
Chemical Synthesis: Building Blocks
This compound is a valuable building block in chemical synthesis. It is used to construct complex molecular architectures due to its reactive bromo and chloro groups, which can undergo cross-coupling reactions. These reactions are fundamental in creating a wide array of organic compounds, including heterocyclic compounds that are prevalent in many drugs and agrochemicals .
Analytical Chemistry: Reference Standards
3-Bromo-4-chloro-6-ethoxyquinoline: is used in analytical chemistry as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are critical for the quantification and qualification of chemical entities in various samples .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound finds application in enzyme inhibition studies. It can act as an inhibitor or a substrate analog to study the mechanism of action of enzymes, particularly those involved in the metabolism of quinoline derivatives. This is crucial for understanding disease pathways and developing targeted therapies .
Agricultural Research: Pesticide Synthesis
The halogenated quinoline structure of 3-Bromo-4-chloro-6-ethoxyquinoline is also explored in agricultural research for the synthesis of pesticides. Its chemical framework is modified to create compounds that can act as fungicides, herbicides, or insecticides, contributing to the protection of crops and yield optimization .
Environmental Applications: Pollutant Degradation
Lastly, research into environmental applications of 3-Bromo-4-chloro-6-ethoxyquinoline includes its potential use in the degradation of pollutants. Studies may investigate its role as a photocatalyst or its incorporation into advanced materials designed to break down harmful environmental contaminants .
Safety And Hazards
The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-bromo-4-chloro-6-ethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOCHWWMNQDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671166 |
Source


|
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-ethoxyquinoline | |
CAS RN |
1204810-86-5 |
Source


|
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)




![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)
![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)